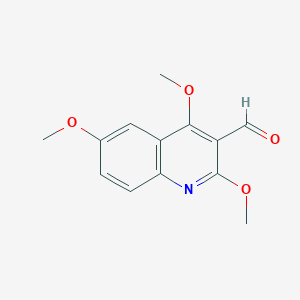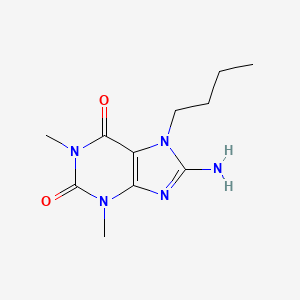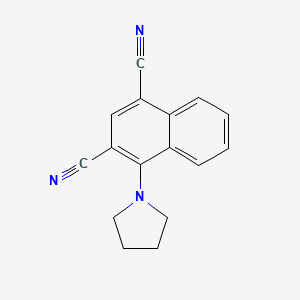![molecular formula C14H14O4 B11865974 1'-Oxospiro[cyclopentane-1,3'-isochroman]-4'-carboxylic acid](/img/structure/B11865974.png)
1'-Oxospiro[cyclopentane-1,3'-isochroman]-4'-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Oxospiro[cyclopentane-1,3’-isochroman]-4’-carboxylic acid is a spirocyclic compound characterized by a unique structural motif where a cyclopentane ring is fused to an isochroman ring system
Preparation Methods
The synthesis of 1’-Oxospiro[cyclopentane-1,3’-isochroman]-4’-carboxylic acid typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction between donor-acceptor cyclopropanes and α,β-unsaturated enamides . This reaction is often catalyzed by simple and inexpensive catalysts like NaOH, which promotes chemo- and diastereo-selective formation of the spirocyclic structure . Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent yields and purity.
Chemical Reactions Analysis
1’-Oxospiro[cyclopentane-1,3’-isochroman]-4’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon, often using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1’-Oxospiro[cyclopentane-1,3’-isochroman]-4’-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1’-Oxospiro[cyclopentane-1,3’-isochroman]-4’-carboxylic acid involves its interaction with specific molecular targets. For instance, molecular docking studies have shown that derivatives of this compound can inhibit enzymes like DNA gyrase and cyclin-dependent kinase 6 (CDK6), which are crucial for bacterial replication and cancer cell proliferation, respectively . The compound’s spirocyclic structure allows it to fit into the active sites of these enzymes, blocking their activity and leading to the desired biological effects.
Comparison with Similar Compounds
1’-Oxospiro[cyclopentane-1,3’-isochroman]-4’-carboxylic acid can be compared to other spirocyclic compounds such as spiro[cyclopentane-1,3’-oxindole] and oxa-spirocycles . These compounds share similar structural features but differ in their specific ring systems and functional groups. For example:
Spiro[cyclopentane-1,3’-oxindole]: This compound has an oxindole ring instead of an isochroman ring, which affects its reactivity and biological activity.
Oxa-spirocycles: These compounds incorporate an oxygen atom into the spirocyclic unit, improving water solubility and reducing lipophilicity.
The uniqueness of 1’-Oxospiro[cyclopentane-1,3’-isochroman]-4’-carboxylic acid lies in its specific ring fusion and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14O4 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
1-oxospiro[4H-isochromene-3,1'-cyclopentane]-4-carboxylic acid |
InChI |
InChI=1S/C14H14O4/c15-12(16)11-9-5-1-2-6-10(9)13(17)18-14(11)7-3-4-8-14/h1-2,5-6,11H,3-4,7-8H2,(H,15,16) |
InChI Key |
WIVDZWMYBLVILF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(C3=CC=CC=C3C(=O)O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol](/img/structure/B11865897.png)





![2-Chloro-1H-benzo[d]imidazole-6-sulfonyl chloride](/img/structure/B11865940.png)
![(S)-2,3-Dihydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-5,11(10H,11aH)-dione dihydrate](/img/structure/B11865943.png)
![Methyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B11865946.png)



![1,8-Diazaspiro[5.5]undecane, 1-methyl-8-(3-pyridinyl)-](/img/structure/B11865962.png)
![8-Iodo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11865970.png)
